molecular formula C6H8N2O B8814560 5-Ethoxypyrimidine CAS No. 27522-25-4

5-Ethoxypyrimidine

Cat. No. B8814560
CAS RN: 27522-25-4
M. Wt: 124.14 g/mol
InChI Key: OKESCPJZXOUZBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05326497

Procedure details

9 g of 2-[4-(3-acetoxy-1-butenyl)phenyl]-5-ethoxypyrimidine, 2 g of palladium on active charcoal (10 wt. %) and 150 ml of tetrahydrofuran were hydrogenated in an analogous manner to Example 1(e) to give 8.2 g of 2-(3-acetoxy-1-butyl)phenyl]-5-(ethoxy)pyrimidine.
Name
2-[4-(3-acetoxy-1-butenyl)phenyl]-5-ethoxypyrimidine
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(C)C=CC1C=CC([C:14]2[N:19]=[CH:18][C:17]([O:20][CH2:21][CH3:22])=[CH:16][N:15]=2)=CC=1)(=O)C.C>[Pd].O1CCCC1>[CH2:21]([O:20][C:17]1[CH:16]=[N:15][CH:14]=[N:19][CH:18]=1)[CH3:22]

Inputs

Step One
Name
2-[4-(3-acetoxy-1-butenyl)phenyl]-5-ethoxypyrimidine
Quantity
9 g
Type
reactant
Smiles
C(C)(=O)OC(C=CC1=CC=C(C=C1)C1=NC=C(C=N1)OCC)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1C=NC=NC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.